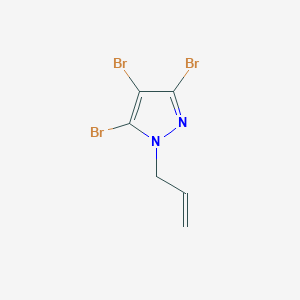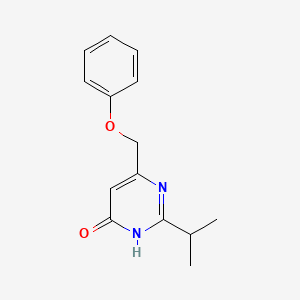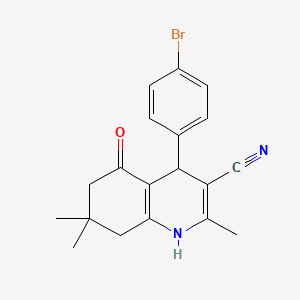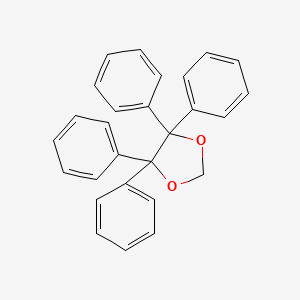![molecular formula C12H13FN4OS2 B11953112 N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea CAS No. 66046-31-9](/img/structure/B11953112.png)
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a 1,3,4-thiadiazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea typically involves the reaction of 3-fluorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with N,N’-dimethylcarbamoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating cancer and infectious diseases.
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound may also interact with enzymes or receptors involved in signal transduction pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide
- 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives
Uniqueness
N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N’-dimethylurea is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .
Properties
CAS No. |
66046-31-9 |
|---|---|
Molecular Formula |
C12H13FN4OS2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-dimethylurea |
InChI |
InChI=1S/C12H13FN4OS2/c1-14-10(18)17(2)11-15-16-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,14,18) |
InChI Key |
QJYSRYZQXBZESJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NN=C(S1)SCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)

![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)





